molecular formula C12H17NO3 B13982939 Tert-butyl 2-(6-methoxypyridin-2-yl)acetate

Tert-butyl 2-(6-methoxypyridin-2-yl)acetate

Cat. No.: B13982939
M. Wt: 223.27 g/mol
InChI Key: LIKKQCOTJZRIPY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-methoxypyridin-2-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxy group, and a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-methoxypyridin-2-yl)acetate typically involves the esterification of 6-methoxypyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 6-hydroxypyridine-2-carboxylic acid.

    Reduction: Formation of 2-(6-methoxypyridin-2-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(6-methoxypyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl bromoacetate
  • (6-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
  • 1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate

Uniqueness

Tert-butyl 2-(6-methoxypyridin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-(6-methoxypyridin-2-yl)acetate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-9-6-5-7-10(13-9)15-4/h5-7H,8H2,1-4H3

InChI Key

LIKKQCOTJZRIPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=CC=C1)OC

Origin of Product

United States

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